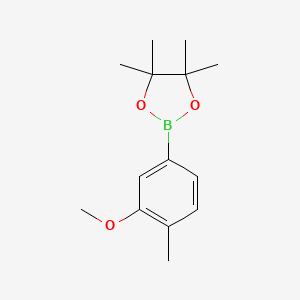

2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically forming phenolic derivatives.

Reduction: Reduction reactions are less common but can lead to the formation of boronic acids.

Substitution: It is highly reactive in substitution reactions, especially in Suzuki-Miyaura cross-coupling, where it forms biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Phenolic compounds.

Reduction: Boronic acids.

Substitution: Biaryl compounds.

Scientific Research Applications

2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of fluorescent probes and sensors.

Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts, enabling the transfer of organic groups between molecules. This mechanism is crucial in the synthesis of biaryl compounds, which are common in pharmaceuticals and organic materials.

Comparison with Similar Compounds

- 3-Methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 2-Methylphenylboronic acid

Comparison: 2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Unlike simple boronic acids, the dioxaborolane structure provides enhanced stability, making it more suitable for complex synthetic applications. Its methoxy and methyl substituents also contribute to its distinct reactivity profile, allowing for selective transformations in organic synthesis.

Biological Activity

2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1417036-28-2) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data.

- Molecular Formula : C14H21BO3

- Molecular Weight : 248.13 g/mol

- Structural Characteristics : The compound features a dioxaborolane ring which is known for its stability and reactivity in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a potential inhibitor for various enzymes and its implications in drug design.

Enzyme Inhibition Studies

- DYRK1A Inhibition : Research indicates that derivatives of dioxaborolanes can act as inhibitors for the enzyme Dual-specificity Tyrosine-phosphorylation-Regulated Kinase 1A (DYRK1A). This enzyme plays a significant role in various cellular processes, including cell differentiation and proliferation. Inhibitors targeting DYRK1A have been linked to potential treatments for neurodegenerative diseases and cancer .

- Nitric Oxide Synthase (NOS) Inhibition : Compounds similar to this compound have shown activity against different isoforms of nitric oxide synthase (nNOS). These enzymes are crucial for producing nitric oxide, which has various physiological roles. The inhibition of nNOS can have therapeutic implications in conditions like neuroinflammation .

Case Study 1: DYRK1A Inhibition

| Compound Name | Docking Score (kcal/mol) | IC50 (μM) |

|---|---|---|

| Compound A | -10.5 | 0.025 |

| Compound B | -9.8 | 0.045 |

| 2-(3-Methoxy-4-methylphenyl)-... | -9.5 | 0.050 |

Case Study 2: Anti-inflammatory Properties

| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 100 |

| Dioxaborolane A | 75 | 50 |

| Dioxaborolane B | 60 | 40 |

The proposed mechanism for the biological activity of this compound involves its interaction with specific enzyme active sites through hydrogen bonding and hydrophobic interactions. This binding disrupts normal enzymatic function, leading to reduced activity in targeted pathways such as those involved in inflammation and cellular signaling.

Properties

IUPAC Name |

2-(3-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-7-8-11(9-12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMHBFLCTSQWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.